(+/-)-Narwedine
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Overview
Description
(+/-)-Narwedine is a chiral compound that plays a significant role in organic chemistry and medicinal chemistry. It is a key intermediate in the synthesis of galanthamine, an alkaloid used for the treatment of Alzheimer’s disease. The compound is known for its unique structure and properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Narwedine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base. This reaction forms a Schiff base, which is then reduced to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Narwedine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+/-)-Narwedine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As a precursor to galanthamine, this compound is crucial in the development of treatments for neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (+/-)-Narwedine involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of galanthamine. The compound’s structure allows it to bind to these enzymes, facilitating the formation of the desired product. The pathways involved in this process include various enzymatic reactions that convert this compound into galanthamine and other related compounds.
Comparison with Similar Compounds
Similar Compounds
Galanthamine: A direct derivative of (+/-)-Narwedine, used in Alzheimer’s treatment.
Lycorine: Another alkaloid with similar structural features and biological activities.
Hemanthamine: Shares structural similarities and is studied for its potential medicinal properties.
Uniqueness
This compound is unique due to its role as a key intermediate in the synthesis of galanthamine. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |
InChI Key |
QENVUHCAYXAROT-JRZJBTRGSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Origin of Product |
United States |
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